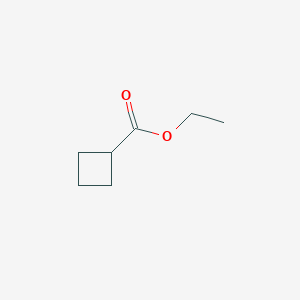
Benzoic acid, 3,5-disulfo-
Overview
Description
Benzoic acid, 3,5-disulfo- is an organic compound with the molecular formula C7H6O8S2 . It is a derivative of benzoic acid, which is an aromatic carboxylic acid . The term ‘benzoate’ refers to the esters and salts of C6H5COOH .
Molecular Structure Analysis
The molecular structure of 3,5-disulfo-benzoic acid consists of a benzene ring to which a carboxyl functional group is linked . The molecule consists of 7 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-disulfo-benzoic acid include a density of 1.9±0.1 g/cm3, a molar refractivity of 53.7±0.4 cm3, and a polar surface area of 163 Å2 . It has 8 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .properties
IUPAC Name |
3,5-disulfobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O8S2/c8-7(9)4-1-5(16(10,11)12)3-6(2-4)17(13,14)15/h1-3H,(H,8,9)(H,10,11,12)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRAAMHXKXNHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059524 | |
| Record name | Benzoic acid, 3,5-disulfo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 3,5-disulfo- | |
CAS RN |
121-48-2 | |
| Record name | 3,5-Disulfobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3,5-disulfo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,5-disulfo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3,5-disulfo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-disulphobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does 3,5-DSB contribute to the formation of MOFs?
A1: 3,5-DSB acts as an organic linker in MOF synthesis due to its two sulfonate groups (-SO3-) and one carboxylate group (-COO-). These functional groups can coordinate to metal ions, forming stable metal-ligand bonds and leading to the assembly of extended crystalline structures [, , , ]. The specific coordination modes of these groups influence the overall structure and properties of the resulting MOF.
Q2: Can you provide an example of how the coordination mode of 3,5-DSB affects MOF structure?
A2: Research shows that varying the synthesis conditions can alter how 3,5-DSB binds to metal ions, directly impacting the final MOF architecture []. For instance, under certain hydrothermal conditions, 3,5-DSB can adopt different coordination modes, leading to the formation of three distinct Lanthanide-based MOFs (RPF-21, RPF-22, and RPF-23) with varying dimensionality and topology. Notably, RPF-23 exhibited a novel topology directly attributed to the unique sulfonate coordination in its framework.
Q3: Beyond structural diversity, what other interesting properties have been observed in 3,5-DSB based MOFs?
A3: Studies highlight the promising catalytic activity of 3,5-DSB based MOFs. For example, a bismuth-based MOF (BiPF-4) synthesized with 3,5-DSB displayed excellent heterogeneous catalytic activity in the Strecker reaction of ketones []. This activity is attributed to the presence of numerous Lewis acid sites within the MOF structure, originating from the mixed coordination environments of the bismuth centers.
Q4: Are there any computational studies exploring 3,5-DSB based MOFs?
A4: Yes, computational chemistry plays a crucial role in understanding the formation and properties of these MOFs. For instance, theoretical calculations were employed to determine the relative energies of different Sc-MOFs synthesized with 3,5-DSB under varying pH conditions []. These calculations provided insights into the thermodynamic stability of different structures and helped explain the observed prevalence of certain species under specific conditions.
Q5: Has 3,5-DSB been explored in any other applications besides MOFs?
A5: Interestingly, 3,5-DSB has also been explored as a surface group in dendrimer-based microbicides designed to prevent HIV and HSV transmission []. In these dendrimers, the anionic charge and hydrophobicity imparted by 3,5-DSB were crucial for their potent antiviral activity, highlighting the versatility of this compound in various applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)



![5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B86203.png)

![Naphtho[2,3-a]coronene](/img/structure/B86209.png)
![Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B86211.png)

